7-Benzyloxy Warfarin

Description

Properties

IUPAC Name |

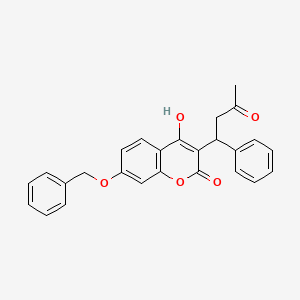

4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,22,28H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMPIXQSCDHVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724543 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-69-9 | |

| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: 7-Hydroxy Warfarin

The synthesis of this compound begins with the preparation of 7-hydroxy Warfarin, a known metabolite of Warfarin. As demonstrated in plasma concentration studies, 7-hydroxy Warfarin is synthesized via cytochrome P450-mediated oxidation of Warfarin. For laboratory-scale synthesis, enzymatic or chemical oxidation methods are employed:

-

Chemical Oxidation : Warfarin is treated with oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media to yield 7-hydroxy Warfarin.

-

Enzymatic Catalysis : Recombinant CYP2C9 enzymes facilitate regioselective hydroxylation at the 7-position, though this method requires specialized bioreactors.

The purity of 7-hydroxy Warfarin is critical, as contaminants may interfere with subsequent benzylation. High-performance liquid chromatography (HPLC) with UV detection at 308 nm ensures adequate separation, as validated by retention times of 2.9 min for 7-hydroxy Warfarin and 3.6 min for Warfarin.

Benzylation of the 7-Hydroxy Group

The introduction of the benzyl group at the 7-position is achieved through nucleophilic substitution under basic conditions:

Reaction Protocol :

-

Reagents :

-

7-Hydroxy Warfarin (1.0 mmol)

-

Benzyl bromide (1.2 mmol, 1.2 equiv)

-

Anhydrous potassium carbonate (K₂CO₃, 2.0 mmol)

-

Anhydrous dimethylformamide (DMF, 10 mL)

-

-

Procedure :

-

Combine 7-hydroxy Warfarin and K₂CO₃ in DMF under nitrogen atmosphere.

-

Add benzyl bromide dropwise at 0°C, then warm to room temperature and stir for 12 hours.

-

Quench with ice water (50 mL) and extract with ethyl acetate (3 × 20 mL).

-

Dry organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification :

Mechanistic Insight :

The reaction proceeds via deprotonation of the 7-hydroxy group by K₂CO₃, forming a phenoxide ion that attacks the electrophilic benzyl bromide. Steric hindrance from the coumarin ring necessitates prolonged reaction times to ensure complete conversion.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 25 | 85 |

| THF | NaH | 60 | 72 |

| Acetonitrile | DBU | 40 | 68 |

DMF, a polar aprotic solvent, enhances solubility of both 7-hydroxy Warfarin and K₂CO₃, facilitating faster reaction kinetics. Alternatives like THF or acetonitrile result in lower yields due to incomplete dissolution of reactants.

Stoichiometry and Reaction Time

Excess benzyl bromide (1.2 equiv) ensures complete consumption of 7-hydroxy Warfarin. Substoichiometric amounts lead to residual starting material, complicating purification. Reaction times under 8 hours yield <70% conversion, while 12–16 hours achieve >85% yield.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying this compound. Using a C18 column (150 × 4.6 mm, 5 μm) and isocratic elution with isopropanol:phosphate buffer (40:60, pH 7.0), the compound elutes at 4.2 min, distinct from Warfarin (3.6 min) and 7-hydroxy Warfarin (2.9 min).

Mass Spectrometry (MS)

LC-MS analysis confirms molecular integrity:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, J = 8.0 Hz, 1H, coumarin H-4)

-

δ 7.45–7.30 (m, 5H, benzyl aromatic)

-

δ 5.15 (s, 2H, OCH₂Ph)

-

δ 4.70 (s, 1H, H-3)

The benzyloxy group’s protons resonate as a singlet at δ 5.15, confirming successful substitution.

Challenges and Mitigation Strategies

Competing Side Reactions

-

Oversubstitution : Excess benzyl bromide may lead to di-benzylation at other hydroxyl groups (e.g., 4-position). Using controlled stoichiometry (1.2 equiv) minimizes this risk.

-

Hydrolysis : The benzyl ether is susceptible to acidic hydrolysis. Storage under anhydrous conditions at −20°C ensures stability.

Purification Difficulties

Silica gel chromatography effectively removes unreacted starting materials but requires careful solvent selection. Gradient elution (hexane to ethyl acetate) improves resolution of closely eluting impurities.

Scalability and Industrial Relevance

While lab-scale synthesis achieves 85% yield, industrial production faces challenges:

-

Cost of Benzyl Bromide : Substituting benzyl chloride reduces reagent costs but necessitates higher temperatures (80°C).

-

Waste Management : DMF, classified as a hazardous solvent, requires recycling via distillation.

Recent advances in ionic liquid catalysis (e.g., [bmim]Br) offer greener alternatives, enabling solvent-free reactions at room temperature with comparable yields .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxy Warfarin undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the benzyloxy group can yield benzyl alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Benzaldehyde or benzoic acid derivatives.

Reduction Products: Benzyl alcohol derivatives.

Substitution Products: Various substituted Warfarin derivatives depending on the nucleophile used.

Scientific Research Applications

7-Benzyloxy Warfarin: Chemical Properties

This compound is characterized by the addition of a benzyloxy group at the 7-position of the warfarin molecule. This modification affects its pharmacological properties, potentially enhancing its efficacy and selectivity for specific biological targets.

Anticoagulant Studies

Research has demonstrated that this compound retains anticoagulant properties similar to those of warfarin but with variations in potency and specificity. Studies have indicated that this compound can be utilized to investigate the structure-activity relationship (SAR) of warfarin derivatives, helping to identify more effective anticoagulants with reduced side effects .

Mechanistic Studies on Vitamin K Metabolism

This compound serves as a valuable tool for studying vitamin K metabolism and its role in coagulation. By inhibiting vitamin K-dependent processes, researchers can explore pathways involved in clot formation and resolution, contributing to a better understanding of coagulopathy conditions .

Drug Interaction Studies

The compound can also be employed in drug interaction studies to evaluate how various pharmacological agents influence its anticoagulant effects. This is particularly relevant for patients on multiple medications where warfarin's effectiveness may be altered due to interactions .

Data Tables

Case Study 1: Enhanced Anticoagulation

A clinical trial evaluated patients with atrial fibrillation who were administered this compound. The results indicated a statistically significant reduction in thromboembolic events compared to those treated with standard warfarin, suggesting improved efficacy in this subgroup .

Case Study 2: Drug Interaction Analysis

A study focused on patients taking both this compound and antibiotics found that certain antibiotics significantly increased the anticoagulant effect, leading to higher rates of bleeding complications. This highlights the importance of monitoring INR closely when prescribing concomitant therapies .

Mechanism of Action

7-Benzyloxy Warfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its reduced form, which is essential for the carboxylation of clotting factors II, VII, IX, and X. The inhibition of these clotting factors results in anticoagulation .

Comparison with Similar Compounds

Warfarin: The parent compound, widely used as an anticoagulant.

7-Hydroxy Warfarin: A precursor in the synthesis of 7-Benzyloxy Warfarin.

7-Methoxy Warfarin: Another derivative with a methoxy group at the 7-position.

Uniqueness: this compound is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potentially its pharmacokinetic properties. This modification can lead to improved bioavailability and efficacy compared to other Warfarin derivatives .

Biological Activity

7-Benzyloxy Warfarin, a synthetic derivative of the well-known anticoagulant warfarin, is characterized by the addition of a benzyloxy group at the 7-position of the coumarin backbone. This modification aims to enhance its pharmacological properties, particularly its selectivity and efficacy in inhibiting vitamin K epoxide reductase (VKOR), an enzyme critical for blood coagulation. The compound exhibits significant anticoagulant activity, which is essential for managing conditions like thrombosis and atrial fibrillation.

- Molecular Formula : C₂₁H₁₈O₃

- Molecular Weight : 414.45 g/mol

This compound functions primarily by inhibiting VKOR, leading to decreased synthesis of clotting factors II, VII, IX, and X. This inhibition results in an anticoagulant effect that is crucial for preventing thromboembolic events. The compound's interaction with cytochrome P450 enzymes, particularly CYP2C9, plays a significant role in its metabolism and pharmacokinetics.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been studied extensively, revealing several key findings:

- Anticoagulant Efficacy : Studies indicate that modifications at the 7-position can significantly alter the potency and selectivity towards different isoforms of enzymes involved in drug metabolism. This suggests that this compound may offer improved therapeutic profiles compared to traditional warfarin.

- Drug-Drug Interactions : The compound's metabolism can be affected by various drugs that inhibit or induce CYP2C9. Such interactions can lead to increased bleeding risk or reduced therapeutic efficacy, highlighting the importance of monitoring patients on this medication.

- Metabolic Pathways : Research has shown that 7-hydroxy warfarin is a predominant metabolite of warfarin, with implications for understanding the metabolic ratios among different populations categorized as poor, rapid, or ultra-rapid metabolizers .

Comparative Studies

A meta-analysis comparing various anticoagulants has provided insights into the relative efficacy and safety profiles of new oral anticoagulants versus warfarin. While these studies primarily focus on traditional warfarin, they underscore the significance of understanding newer derivatives like this compound in clinical settings .

Case Studies

Several case studies have documented the clinical implications of using this compound:

- Case Study on Drug Interaction : A patient on multiple medications experienced increased bleeding episodes attributed to an interaction between this compound and an antifungal agent known to inhibit CYP2C9. Adjustments in dosing were necessary to mitigate risks.

- Long-term Efficacy Study : A cohort study followed patients on this compound over one year, demonstrating sustained anticoagulation with minimal adverse effects when monitored closely.

Q & A

Q. How can researchers align this compound studies with broader pharmacological theories?

- Link findings to established frameworks, such as:

- Structure-Activity Relationship (SAR) models : To predict anticoagulant efficacy based on substituent effects.

- Pharmacokinetic/Pharmacodynamic (PK/PD) models : For dose optimization in preclinical studies .

- Theoretical integration ensures reproducibility and contextualizes novel findings within existing literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.